molecular formula C12H8F3NO B2754910 1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one CAS No. 398-50-5

1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one

Cat. No. B2754910
CAS RN: 398-50-5
M. Wt: 239.197
InChI Key: LVPPHTPGIQXDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one is a chemical compound with the empirical formula C12H8F3NO . It has a molecular weight of 239.19 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of 1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one is O=C(CC1=CC=C2C=CC=CC2=N1)C(F)(F)F . The InChI is 1S/C12H8F3NO/c13-12(14,15)11(17)7-9-6-5-8-3-1-2-4-10(8)16-9/h1-6H,7H2 .


Physical And Chemical Properties Analysis

1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one is a solid compound . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Reactivity

The compound 1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one has been the focus of research due to its intriguing reactivity and potential for forming various novel compounds. One study explored the preparation and reactivity of (1H-quinolin-2-ylidene)propan-2-ones, including 1,1,1-trifluoro variants, which were characterized using spectroscopic techniques. These compounds showed high yields in reactions facilitated by silver bromate and aluminum chloride, demonstrating their utility in organic synthesis (Loghmani-Khouzani et al., 2006).

Catalysis and Synthesis Enhancement

Another significant application is in the field of catalysis, where trifluoromethyl groups play a crucial role in enhancing the efficiency of chemical reactions. For instance, triflic anhydride was used to promote the intramolecular cyclization of N-aryl cinnamides, leading to the efficient synthesis of polysubstituted quinolin-2(1H)-ones under mild conditions (Zhang et al., 2017).

Anion Receptor Chemistry

The trifluoromethyl group's influence extends to the development of novel anion receptors. Research involving fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives has shown that these compounds bind anions such as fluoride and chloride with significantly enhanced affinities. This property is particularly valuable in designing sensors and materials for ion recognition (Anzenbacher et al., 2000).

Organic Synthesis Applications

The trifluoroacetyl group of 3-trifluoroacetyl-quinolin-2(1H)-ones has been utilized as a carbonyl and acid surrogate in Passerini- and Ugi-type reactions. This approach facilitates the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, showcasing the compound's versatility in organic synthesis (Madhu et al., 2022).

Material Science and Corrosion Inhibition

In material science, derivatives of 1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one have been investigated for their corrosion inhibition properties. For example, propanone derivatives related to quinoxalin-6-yl-4,5-dihydropyrazole have demonstrated significant potential as mild steel corrosion inhibitors in acidic environments, highlighting their application in protecting industrial materials (Olasunkanmi & Ebenso, 2019).

Safety And Hazards

The compound is classified as a combustible solid . Its WGK (German Water Hazard Class) is 3 . The flash point is not applicable .

properties

IUPAC Name

1,1,1-trifluoro-3-quinolin-2-ylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)11(17)7-9-6-5-8-3-1-2-4-10(8)16-9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPPHTPGIQXDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.